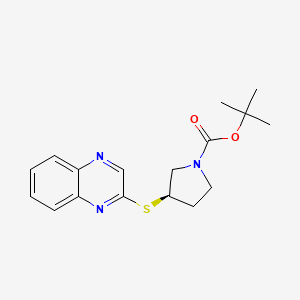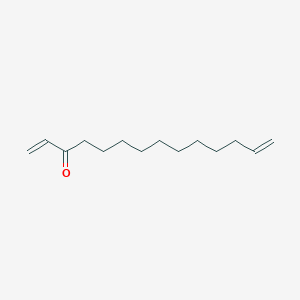
Tetradecadien-3-one,1,13-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,13-Tetradecadien-3-one: is an organic compound with the molecular formula C14H24O It is a ketone, specifically a dienone, characterized by the presence of two double bonds and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,13-Tetradecadien-3-one can be synthesized through various organic synthesis methods. One common approach involves the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the conjugated dienone system. The reaction typically requires a base catalyst, such as sodium hydroxide or potassium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 1,13-Tetradecadien-3-one may involve large-scale aldol condensation reactions, followed by purification processes such as distillation or recrystallization to obtain the pure compound. The choice of starting materials and reaction conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1,13-Tetradecadien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1,13-Tetradecadien-3-ol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) can be used for addition reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
1,13-Tetradecadien-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,13-Tetradecadien-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with olfactory receptors, contributing to its use in fragrances and flavors. Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
1,13-Tetradecadiene: A similar compound with a similar structure but lacking the ketone functional group.
1,13-Tetradecadien-3-ol: The reduced form of 1,13-Tetradecadien-3-one, containing an alcohol group instead of a ketone.
Uniqueness: 1,13-Tetradecadien-3-one is unique due to its conjugated dienone system, which imparts distinct chemical reactivity and potential applications. The presence of both double bonds and a ketone group allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
58879-40-6 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
tetradeca-1,13-dien-3-one |
InChI |
InChI=1S/C14H24O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h3-4H,1-2,5-13H2 |
InChI Key |
ALXCRKQLOWBSOZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


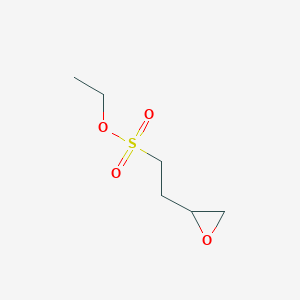


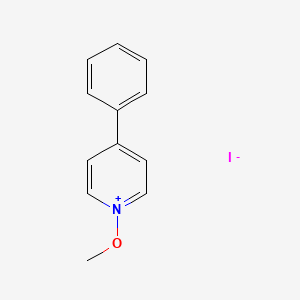

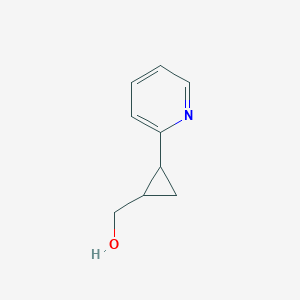
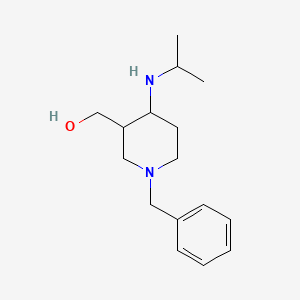
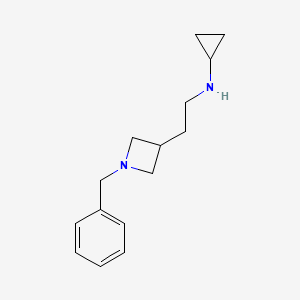
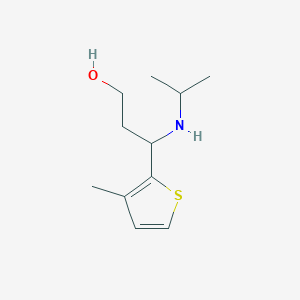
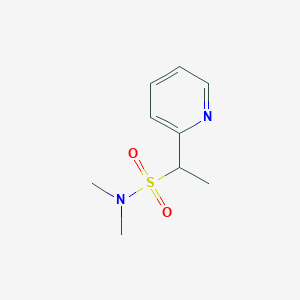
![3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B13961231.png)
![6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B13961243.png)

